molecular formula C19H19ClF3N5 B10923553 4-(4-chlorophenyl)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-chlorophenyl)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10923553
M. Wt: 409.8 g/mol
InChI Key: MENMJVHVGANZKI-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE is a complex organic compound characterized by the presence of multiple functional groups, including a chlorophenyl group, a trifluoromethyl group, a pyrimidinyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the chlorophenyl and trifluoromethyl groups through electrophilic aromatic substitution reactions. The final step involves the coupling of the pyrimidinyl intermediate with the pyrazolyl amine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to accelerate the reaction rates. Purification steps such as recrystallization and chromatography are also crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE
  • N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1-ETHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE

Uniqueness

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19ClF3N5

Molecular Weight

409.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C19H19ClF3N5/c1-4-28-10-15(12(3)27-28)11(2)24-18-25-16(9-17(26-18)19(21,22)23)13-5-7-14(20)8-6-13/h5-11H,4H2,1-3H3,(H,24,25,26)

InChI Key

MENMJVHVGANZKI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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